molecular formula C21H17NO B11540371 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine

2-methyl-4,4-diphenyl-4H-3,1-benzoxazine

Cat. No.: B11540371
M. Wt: 299.4 g/mol
InChI Key: NIGGAKMUVOEAEU-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by a benzoxazine ring with two phenyl groups and a methyl group attached, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine typically involves the cyclization of o-aminophenylcarbinols with appropriate aldehydes or ketones. One common method includes the reaction of o-aminophenyldiethylcarbinol with α-haloalkyl or furanyl acid chlorides or bromides in the presence of boron trifluoride etherate . This reaction proceeds through the formation of tetrafluoroborates, which are then deprotonated to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted benzoxazines with various functional groups, such as nitro, halogen, amino, or thiol groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-methyl-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C21H17NO/c1-16-22-20-15-9-8-14-19(20)21(23-16,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

NIGGAKMUVOEAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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